(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide is an organic compound that features a chlorophenyl group, a cyano group, and a dioxidotetrahydrothienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Propenamide Moiety: This step involves the formation of the propenamide structure through a condensation reaction.
Incorporation of the Dioxidotetrahydrothienyl Group: This group can be introduced through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group and chlorophenyl group may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-bromophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide: Similar structure with a bromine atom instead of chlorine.
(2E)-3-(4-methylphenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide: Similar structure with a methyl group instead of chlorine.
(2E)-3-(4-nitrophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H13ClN2O3S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C14H13ClN2O3S/c15-12-3-1-10(2-4-12)7-11(8-16)14(18)17-13-5-6-21(19,20)9-13/h1-4,7,13H,5-6,9H2,(H,17,18)/b11-7+ |
InChI Key |
XMFRZBHBMRLTBA-YRNVUSSQSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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